![molecular formula C5H5N5 B082880 1H-Pyrazolo[4,3-d]pyrimidin-7-amin CAS No. 13877-56-0](/img/structure/B82880.png)
1H-Pyrazolo[4,3-d]pyrimidin-7-amin
Übersicht
Beschreibung
1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound with the molecular formula C5H5N5. This compound is part of the pyrazolo[4,3-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. The structure consists of a fused pyrazole and pyrimidine ring system, which contributes to its unique chemical properties and reactivity .
Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characteristics
The synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7-amine typically involves multi-step organic reactions. The compound's structure includes a pyrazolo-pyrimidine framework that is conducive to various substitutions, allowing for the modification of its biological activity. Recent studies have focused on optimizing synthetic pathways to enhance yield and purity while maintaining the compound's efficacy as a drug candidate.
Key Synthetic Methods:
- Cyclization Reactions : Commonly employed methods include cyclization of appropriate precursors under acidic or basic conditions.
- Substitution Reactions : Functional groups can be introduced at various positions on the pyrazolo-pyrimidine scaffold to improve pharmacological properties.
Biological Activities
1H-Pyrazolo[4,3-d]pyrimidin-7-amine exhibits a range of biological activities that make it a promising candidate for drug development:
Anti-inflammatory Properties
Recent research has demonstrated that derivatives of this compound can inhibit pro-inflammatory cytokines such as nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in macrophage models. For instance, a notable derivative showed an IC50 value of 2.64 µM for NO production inhibition in RAW264.7 macrophages, indicating strong anti-inflammatory potential .
Anticancer Activity
The compound has been evaluated for its anticancer effects against various cancer cell lines. A study indicated that certain derivatives acted as epidermal growth factor receptor inhibitors (EGFRIs), with one derivative showing an IC50 value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant form . This highlights the compound's potential in targeting resistant cancer types.
Neuroprotective Effects
Research has also explored the neuroprotective capabilities of pyrazolo[4,3-d]pyrimidine derivatives, particularly their role as modulators of AMPA receptors involved in excitatory neurotransmission. This could lead to advancements in treating neurological disorders such as epilepsy .
Applications in Drug Development
The applications of 1H-pyrazolo[4,3-d]pyrimidin-7-amine extend across various therapeutic areas:
Cancer Therapy
The ability to inhibit key signaling pathways in cancer cells positions this compound as a candidate for developing targeted therapies against tumors that express EGFR or other related kinases.
Anti-inflammatory Drugs
Given its potent anti-inflammatory properties, derivatives could be developed into drugs aimed at treating chronic inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.
Neurological Disorders
The modulation of AMPA receptors suggests potential applications in developing treatments for epilepsy and other neurodegenerative diseases.
Case Study 1: Anti-inflammatory Activity
In a controlled study evaluating the anti-inflammatory effects of synthesized pyrazolo[4,3-d]pyrimidine derivatives, researchers found that specific modifications led to enhanced inhibition of cytokine production in macrophage cells. The most potent compound demonstrated significant efficacy in reducing inflammation markers both in vitro and in vivo using an LPS-induced acute lung injury model .
Case Study 2: Anticancer Efficacy
A series of 1H-pyrazolo[4,3-d]pyrimidin-7-amine derivatives were tested against A549 and HCT-116 cancer cell lines. The most promising derivative exhibited remarkable anti-proliferative activity with IC50 values significantly lower than existing treatments, suggesting its potential as an effective anticancer agent .
Wirkmechanismus
Target of Action
The primary target of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation. Inhibition of CDK2 is an appealing target for cancer treatment that selectively targets tumor cells .
Mode of Action
1H-Pyrazolo[4,3-d]pyrimidin-7-amine interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the arrest of cell division and proliferation .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, particularly the transition from the G1 phase to the S phase . This disruption leads to the arrest of cell division and proliferation, thereby inhibiting the growth of cancer cells .
Pharmacokinetics
The compound’s molecular weight is 1351267 , which suggests it may have good bioavailability due to its small size
Result of Action
The result of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine’s action is the significant inhibition of cell growth. Most notably, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . It also induces apoptosis within HCT cells .
Biochemische Analyse
Biochemical Properties
It has been found that similar pyrazolo[3,4-d]pyrimidine derivatives can act as inhibitors of CDK2, a cyclin-dependent kinase . This suggests that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine might interact with enzymes such as CDK2 and potentially other proteins or biomolecules.
Cellular Effects
Similar compounds have shown significant inhibitory activity against various cell lines . This suggests that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
Similar compounds have been found to inhibit CDK2 . This suggests that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine might exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-amino-1H-pyrazole-4-carbonitrile with formamide under reflux conditions can yield 1H-Pyrazolo[4,3-d]pyrimidin-7-amine . Another method includes the use of multi-component reactions involving pyrazole derivatives, aldehydes, and amines .
Industrial Production Methods: Industrial production of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted pyrazolo[4,3-d]pyrimidine derivatives.
Vergleich Mit ähnlichen Verbindungen
- 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
- 1H-Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
- 1H-Pyrazolo[3,4-b]pyridine
Uniqueness: 1H-Pyrazolo[4,3-d]pyrimidin-7-amine is unique due to its specific substitution pattern and its potent inhibitory activity against CDK2. Compared to other similar compounds, it exhibits superior cytotoxic activities against various cancer cell lines, making it a promising candidate for anticancer drug development .
Biologische Aktivität
Overview
1H-Pyrazolo[4,3-d]pyrimidin-7-amine is a heterocyclic compound belonging to the pyrazolo[4,3-d]pyrimidine family, characterized by its potential therapeutic applications and diverse biological activities. Its molecular formula is CHN, and it has garnered attention for its role as an inhibitor of cyclin-dependent kinase 2 (CDK2), a critical enzyme in cell cycle regulation.
The primary mechanism of action for 1H-Pyrazolo[4,3-d]pyrimidin-7-amine involves the inhibition of CDK2, which is essential for the transition from the G1 phase to the S phase of the cell cycle. This inhibition leads to significant cell growth suppression, particularly in cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) .
Biological Activities
1H-Pyrazolo[4,3-d]pyrimidin-7-amine exhibits a variety of biological activities:
- Anticancer Activity : The compound has shown potent cytotoxic effects against various cancer cell lines. For instance, it has been reported to induce apoptosis in K-562 and KU-812 leukemia cell lines by inhibiting Src and Abl tyrosine kinases . Additionally, its derivatives have demonstrated significant antiproliferative effects against HeLa, CAKI-I, PC-3, MiaPaca-2, and A549 cell lines .
- Anti-inflammatory Effects : Certain derivatives of this compound have been evaluated for their anti-inflammatory properties. For example, one derivative exhibited potent inhibition of cytokine production in RAW264.7 macrophages through modulation of the TLR4/p38 signaling pathway .
- Anti-leishmanial Activity : There is evidence suggesting that 1H-Pyrazolo[4,3-d]pyrimidin-7-amine possesses anti-leishmanial properties, making it a candidate for further exploration in infectious disease contexts .
Table 1: Summary of Biological Activities
Activity Type | Cell Lines/Models | IC Values (µM) | Mechanism/Notes |
---|---|---|---|
Anticancer | MCF-7 | 3.25 | CDK2 inhibition leading to apoptosis |
HCT-116 | 4.75 | Cell cycle arrest | |
K-562 | 2.64 | Dual inhibition of Src and Abl kinases | |
Anti-inflammatory | RAW264.7 macrophages | 2.64 (NO production) | Inhibition via TLR4/p38 signaling pathway |
Anti-leishmanial | Leishmania models | Not specified | Potential therapeutic application |
Synthetic Methods
The synthesis of 1H-Pyrazolo[4,3-d]pyrimidin-7-amine can be achieved through various methods. One common approach includes the cyclization of 5-amino-1H-pyrazole derivatives with carbonitriles under reflux conditions . Microwave-assisted synthesis has also been reported to enhance yields and simplify procedures .
Eigenschaften
IUPAC Name |
1H-pyrazolo[4,3-d]pyrimidin-7-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5/c6-5-4-3(1-9-10-4)7-2-8-5/h1-2H,(H,9,10)(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPDXYVOXVJOKIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1N=CN=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20160776 | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13877-56-0 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13877-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013877560 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidin-7-amine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81390 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 7-Aminopyrazolo(4,3-d)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20160776 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why are researchers interested in synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives?
A1: Pyrazolo[4,3-d]pyrimidines have garnered significant interest in medicinal chemistry due to their potential as kinase inhibitors. [] This particular study focuses on synthesizing 5,7-substituted pyrazolo[4,3-d]pyrimidine derivatives as potential kinase inhibitors. Kinases play crucial roles in regulating various cellular processes, and their dysregulation is implicated in several diseases, making them attractive drug targets.
Q2: What is significant about the synthesis described in this paper?
A2: The research highlights the serendipitous discovery and characterization of a novel, highly conjugated heteroaromatic ring system, 4,9-dichloro-2,7-diisopropyl-1,3,5,5b,6,8,10,10b-octaazacyclopenta[h,i]aceanthrylene. [] This compound serves as a valuable intermediate in the synthesis of N-benzyl-5-chloro-3-isopropyl-1H-pyrazolo[4,3-d]pyrimidin-7-amine, a key precursor for generating diverse pyrazolo[4,3-d]pyrimidine analogues. Notably, this synthetic route allows for further modifications at the 5 and 7 positions of the pyrazolo[4,3-d]pyrimidine scaffold.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.